molecular formula C12H18ClNO2 B4537018 2-{4-[(cyclopropylamino)methyl]phenoxy}ethanol hydrochloride

2-{4-[(cyclopropylamino)methyl]phenoxy}ethanol hydrochloride

Cat. No. B4537018
M. Wt: 243.73 g/mol
InChI Key: OZASDEJDMQIYCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-{4-[(cyclopropylamino)methyl]phenoxy}ethanol hydrochloride” often involves complex organic reactions, including palladium-catalyzed cycloisomerization and acid-catalyzed allylic isomerization or nucleophilic substitution reactions. For example, a novel two-step synthesis involving palladium-catalyzed cycloisomerization followed by acid-catalyzed isomerization or allylic nucleophilic substitution has been reported for the synthesis of functionalized benzofurans (Gabriele, Salerno, & Mancuso, 2008).

Molecular Structure Analysis

Molecular structure analysis involves examining the spatial arrangement of atoms within a molecule. X-ray crystallography studies, for instance, have revealed the crystal structure of compounds with similar complexity, demonstrating how intramolecular and intermolecular hydrogen bonding stabilizes the structure (Chen, Hong, Liu, & Ming-guo, 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds like “2-{4-[(cyclopropylamino)methyl]phenoxy}ethanol hydrochloride” may include acylation of inert alcohols, demonstrating the versatility of such molecules in organic synthesis. A study highlighted the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation reactions, showcasing the compound's reactivity and potential for synthesis applications (Liu, Ma, Liu, & Wang, 2014).

Physical Properties Analysis

Physical properties such as melting point, boiling point, and solubility in various solvents are crucial for understanding the applications and handling of “2-{4-[(cyclopropylamino)methyl]phenoxy}ethanol hydrochloride.” While specific studies on this compound might not be available, general principles of physical chemistry apply to its analysis.

Chemical Properties Analysis

Chemical properties include reactivity with other chemicals, stability under various conditions, and the potential for forming derivatives. The reactivity of similar compounds with hydroxylamine under different conditions to produce isoxazoles with complementary regioselectivity demonstrates the chemical versatility and potential applications of such molecules (Raghava, Parameshwarappa, Acharya, Swaroop, Rangappa, & Ila, 2014).

properties

IUPAC Name

2-[4-[(cyclopropylamino)methyl]phenoxy]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c14-7-8-15-12-5-1-10(2-6-12)9-13-11-3-4-11;/h1-2,5-6,11,13-14H,3-4,7-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZASDEJDMQIYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)OCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(Cyclopropylamino)methyl]phenoxy}ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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